4-{[2-(3-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl]sulfonyl}benzoic acid
Description
4-{[2-(3-Hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl]sulfonyl}benzoic acid is a sulfamoyl benzoic acid derivative characterized by a benzo[de]isoquinoline core fused with a 3-hydroxyphenyl group and a sulfonyl-linked benzoic acid moiety. Its structural complexity enables unique interactions with biological targets, particularly in agonist activity studies. Molecular modeling reveals that the sulfamoyl group enhances binding affinity compared to sulfur-containing analogs, contributing to subnanomolar potency in receptor targeting .
Properties
IUPAC Name |
4-[2-(3-hydroxyphenyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15NO7S/c27-16-4-1-3-15(13-16)26-23(28)19-6-2-5-18-21(12-11-20(22(18)19)24(26)29)34(32,33)17-9-7-14(8-10-17)25(30)31/h1-13,27H,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIYLAGXMRJBCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C(=O)C3=C4C(=C(C=C3)S(=O)(=O)C5=CC=C(C=C5)C(=O)O)C=CC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360480 | |
| Record name | STK156281 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5967-76-0 | |
| Record name | STK156281 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Table 1: Structural and Binding Comparison of Sulfur vs. Sulfamoyl Analogs
| Compound | Structural Feature | Binding Energy (kcal/mol) | Selectivity |
|---|---|---|---|
| 3 | Thioether linkage | −7.94 | Moderate |
| 4 | Sulfamoyl linkage | −8.53 | High |
Substituent Effects in Benzoic Acid Derivatives
The electronic and steric properties of substituents critically influence activity. For example, analogs of SC-558 (a COX-2 inhibitor scaffold) demonstrate variable potency based on para-substituents:
Table 2: Substituent Impact on Analogs of SC-558
| Compound | Substituent (X) | Key Property | Activity Trend |
|---|---|---|---|
| 1a | H | Neutral | Baseline |
| 1b | CH₃ | Lipophilic | Moderate |
| 1c | OCH₃ | Electron-donating | High |
| 1d | Br | Steric hindrance | Low |
Comparison with 3-Hydroxybenzoyl Derivatives
Compound g (1-(3-hydroxybenzoyl)-2-methylisoquinolin-6(2H)-one) shares the 3-hydroxyphenyl motif but lacks the sulfonyl-benzoic acid group. This structural difference reduces its binding versatility, as the sulfonyl group in the target compound facilitates hydrogen bonding and π-π stacking with receptor residues .
Methodological Considerations
- Molecular Modeling : Used to rationalize the superior binding of sulfamoyl analogs over sulfur-containing derivatives .
- X-ray Crystallography: SHELX software (SHELXL, SHELXS) has been instrumental in resolving the crystal structures of related benzo[de]isoquinoline derivatives, enabling precise stereochemical analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
